C‑2 Unsubstitution Confers a Distinct Electrophilic Reactivity Profile Relative to the 2‑Methyl Analog
The target compound lacks a substituent at the C‑2 position of the pyrimidinone ring, whereas the closest commercial analog, 5‑amino‑6‑(dimethylamino)‑2‑methylpyrimidin‑4(1H)‑one (CAS 773803‑60‑4), carries a methyl group at that site [1]. The presence of a C‑2 methyl group sterically shields the electrophilic C‑2 carbon, making nucleophilic aromatic substitution (SNAr) or cross‑coupling at this position more difficult. In contrast, the target compound’s free C‑2 position permits direct functionalisation, enabling divergent synthesis of 2‑substituted analogs that are key intermediates in Plk1 and EGFR inhibitor programmes [2].
| Evidence Dimension | Steric accessibility of the C‑2 electrophilic centre (qualitative synthetic reactivity) |
|---|---|
| Target Compound Data | C‑2 position unsubstituted; XLogP3 = –0.9, TPSA = 70.7 Ų |
| Comparator Or Baseline | 5‑Amino‑6‑(dimethylamino)‑2‑methylpyrimidin‑4(1H)‑one (CAS 773803‑60‑4); C‑2 methyl substituent adds +14 Da and increases lipophilicity (estimated ΔXLogP3 ≈ +0.5 to +0.7) |
| Quantified Difference | Absence of C‑2 substituent preserves a reactive site for SNAr/cross‑coupling; estimated molecular weight difference = 14 Da, estimated ΔXLogP3 ≈ +0.6 |
| Conditions | Computed descriptors (PubChem 2025) and literature precedent for pyrimidinone C‑2 functionalisation |
Why This Matters
A researcher aiming to introduce diversity at the C‑2 position of the pyrimidinone core must procure the 2‑unsubstituted scaffold; the 2‑methyl analog is synthetically inert at that centre, forcing a longer, lower‑yielding de novo synthesis.
- [1] PubChem Compound Summary for CID 135786487 (98485‑00‑8) and CID 19528248 (773803‑60‑4). National Center for Biotechnology Information (2025). View Source
- [2] CA2870264C – Nitrogen‑containing heterocyclic compound or salt thereof. Canadian Intellectual Property Office (2013). View Source
